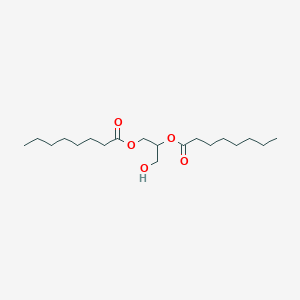

1,2-二辛酰甘油

描述

1,2-Dioctanoylglycerol (DiC8) is a synthetic diacylglycerol (DAG) that has been extensively studied due to its biological activities, particularly in relation to protein kinase C (PKC) activation and cellular signaling pathways. DiC8 is known to induce various cellular responses, such as changes in cytosolic free calcium concentrations and cytosolic acidification in T lymphocytes, which are independent of PKC activation . It has also been shown to stimulate prostaglandin synthesis by inhibiting the lysophosphatide acyltransferase, thereby increasing the pool of free arachidonic acid available for prostanoid synthesis .

Synthesis Analysis

The synthesis of DiC8 and related analogues has been a subject of interest due to their potential as probes for PKC and their effects on cellular functions. For instance, iodoaryl analogues of DiC8 have been synthesized to study their binding affinity to PKC, demonstrating the importance of structural specificity in their biological activity . Additionally, the synthesis of 1,3-distearoyl-2-oleoylglycerol (SOS) by enzymatic acidolysis in a solvent-free system has been reported, highlighting the potential for sustainable production of DAG analogues for industrial applications .

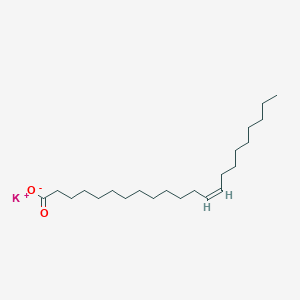

Molecular Structure Analysis

The molecular structure of DAGs and their analogues has been resolved to understand their polymorphism and physical properties. For example, the crystal structure of a mixed-chain triacylglycerol (TAG), 1,2-dipalmitoyl-3-myristoyl-sn-glycerol, has been determined, revealing insights into the atomic-level structure of the beta' polymorph, which is relevant for the functionality of fat crystals in food emulsions . Similarly, the structure of 1,2-dipalmitoyl-3-acetyl-sn-glycerol has been analyzed, showing a trilayer arrangement and providing comparisons with single acid TAGs and diacyl-sn-glycerols .

Chemical Reactions Analysis

DiC8 has been shown to participate in various chemical reactions within biological systems. For instance, it stimulates the accumulation of choline and its incorporation into acetylcholine and phosphatidylcholine in a human cholinergic neuroblastoma cell line, indicating its role in cholinergic signaling . Moreover, DiC8 has been found to depress cardiac L-type Ca2+ current, which is independent of PKC activation, suggesting a direct effect on ion channel function .

Physical and Chemical Properties Analysis

The physical and chemical properties of DAGs are influenced by their acyl chain composition and molecular structure. The polymorphism of 18-carbon fatty acyl triacylglycerols has been studied, showing that the presence of unsaturation and substitution in the 2-position affects their polymorphic behavior and the stability of different phases . Additionally, the rapid hydrolysis and efficient absorption of triglycerides with medium-chain fatty acids in the 1 and 3 positions and a long-chain fatty acid in the 2 position have been described, supporting the ease of hydrolysis and absorption of such structured lipids .

科学研究应用

蛋白激酶C活化和细胞反应: Emilsson 等人(1986)发现,1,2-二辛酰甘油刺激小鼠巨噬细胞中磷脂酰肌醇的磷脂酶 A 型切割和花生四烯酸的释放,表明其在蛋白激酶 C 活化和细胞反应中的作用 (Emilsson, Wijkander, & Sundler, 1986).

对T淋巴细胞活化的影响: Asaoka 等人(1991)证明,1,2-二辛酰甘油影响人 T 淋巴细胞活化,表明其在免疫细胞功能中的作用 (Asaoka, Oka, Yoshida, & Nishizuka, 1991).

对心肌的影响: Teutsch、Weible 和 Siess(1987)的研究发现,1,2-二辛酰甘油对豚鼠心房肌的收缩力和节律有不同的影响,突出了其在心脏研究中的潜在意义 (Teutsch, Weible, & Siess, 1987).

在白细胞迁移中的作用: Wright 等人(1988)发现,1,2-二辛酰甘油充当各种类型白细胞的趋化因子,表明其在免疫反应和炎症中的重要性 (Wright, Hoffman, Nishijima, Jakoi, Snyderman, & Shin, 1988).

对胰岛素作用的影响: Terry、Levy 和 Grunberger(1991)表明,1,2-二辛酰甘油调节大鼠脂肪细胞中的胰岛素受体功能和胰岛素作用,这对糖尿病研究具有重要意义 (Terry, Levy, & Grunberger, 1991).

独立于蛋白激酶C的作用: Kolesnick 和 Hemer(1990)深入了解了 1,2-二辛酰甘油独立于蛋白激酶C 的作用,表明了替代的细胞机制 (Kolesnick & Hemer, 1990).

抑制心脏L型Ca2+电流: Schreur 和 Liu(1996)发现,1,2-二辛酰甘油抑制大鼠心室肌细胞中的 L 型 Ca2+ 电流,不依赖于蛋白激酶C 激活,表明其对心脏电生理学的潜在影响 (Schreur & Liu, 1996).

对表面转铁蛋白受体表达的影响: May、Lapetina 和 Cuatrecasas(1986)表明,1,2-二辛酰甘油短暂激活蛋白激酶C,并以可逆方式刺激表面转铁蛋白受体表达的变化 (May, Lapetina, & Cuatrecasas, 1986).

激活人T细胞: Subramaniam 等人(1988)发现,1,2-二辛酰甘油激活人 T 细胞,表明其在细胞免疫中的作用 (Subramaniam, Sehajpal, Murthi, Stenzel, & Suthanthiran, 1988).

神经递质释放刺激: Davis 和 Patrick(1990)证明,1,2-二辛酰甘油刺激中枢神经系统中的神经递质释放,表明其在神经生物学中的重要性 (Davis & Patrick, 1990).

直接阻断子宫肌细胞中的钙通道: Kusaka 和 Sperelakis(1995)发现,1,2-二辛酰甘油直接阻断大鼠子宫肌细胞中的 L 型 Ca2+ 通道,不依赖于蛋白激酶C 激活,这与生殖生物学和药理学有关 (Kusaka & Sperelakis, 1995).

T淋巴细胞中的胞质变化: Ebanks、Roifman、Mellors 和 Mills(1989)证明,较高浓度的 1,2-二辛酰甘油诱导 T 淋巴细胞中的胞质酸化和钙浓度变化,不依赖于蛋白激酶C 激活 (Ebanks, Roifman, Mellors, & Mills, 1989).

安全和危害

属性

IUPAC Name |

(3-hydroxy-2-octanoyloxypropyl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O5/c1-3-5-7-9-11-13-18(21)23-16-17(15-20)24-19(22)14-12-10-8-6-4-2/h17,20H,3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQBULZYTDGUSSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00910175 | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dioctanoylglycerol | |

CAS RN |

1069-87-0 | |

| Record name | Monoctanoin Component C | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001069870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxypropane-1,2-diyl dioctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00910175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DICAPRYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SA9937IP23 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

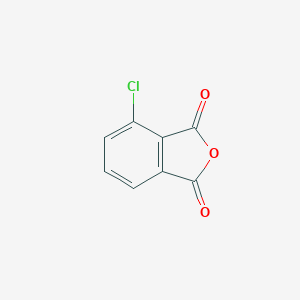

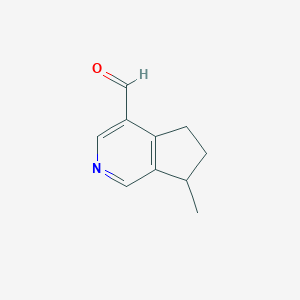

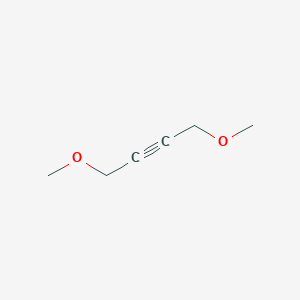

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)

![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)

![1,2-Ethanediamine, N,N'-dimethyl-N,N'-bis[2-(methylamino)ethyl]-](/img/structure/B93787.png)